molecular formula C19H14FN3OS B2686536 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941948-99-8

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2686536
CAS No.: 941948-99-8
M. Wt: 351.4
InChI Key: ZWIOFSWAYIHWEE-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolo[4,5-d]pyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzylamine with 2-methyl-3-phenylthiazol-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like acetonitrile or dimethylformamide to facilitate the cyclization process .

Chemical Reactions Analysis

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction and gene expression, leading to therapeutic outcomes .

Comparison with Similar Compounds

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds such as:

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-5-3-2-4-6-14)22-23(19(17)24)11-13-7-9-15(20)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOFSWAYIHWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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